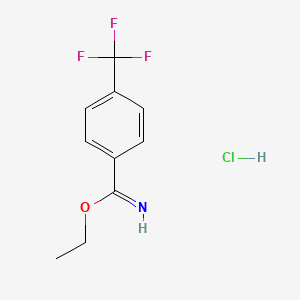

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride

Vue d'ensemble

Description

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride (ETBH) is an organic compound belonging to the carboximidate family of compounds. It is a white solid with a melting point of 124-126°C and is soluble in dimethylformamide, dimethyl sulfoxide, and diethyl ether. ETBH is used in a variety of laboratory experiments and has a range of scientific applications.

Applications De Recherche Scientifique

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is primarily used in scientific research as a reagent in organic synthesis. It is often used to synthesize other carboximidate compounds, such as ethyl 4-trifluoromethylbenzene-1-carboximidate hydrochloride, which can be used as a catalyst in organic reactions. Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is also used as a ligand in coordination chemistry and as a catalyst in a variety of organic reactions.

Mécanisme D'action

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride acts as a proton transfer agent, transferring a proton from the carboximidate group to the trifluoromethyl group. This proton transfer is facilitated by the presence of a strong hydrogen bond between the carboximidate group and the trifluoromethyl group. The proton transfer results in the formation of an intermediate, which can then react with other molecules or undergo further proton transfer reactions.

Biochemical and Physiological Effects

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride has been studied for its biochemical and physiological effects in laboratory experiments. It has been found to have a protective effect against oxidative stress, as well as anti-inflammatory and anti-tumor properties. In addition, Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride in laboratory experiments include its high solubility in polar aprotic solvents, its stability under a wide range of conditions, and its low toxicity. However, Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is not suitable for use in experiments involving human or animal subjects, as it has not been tested for safety in these contexts.

Orientations Futures

The future of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride may include further research into its biochemical and physiological effects, as well as its potential applications as a drug or therapeutic agent. In addition, Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride may be used in the development of new catalysts or ligands for use in organic synthesis and coordination chemistry. Finally, Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride may be used in the development of new materials, such as polymers and nanomaterials.

Propriétés

IUPAC Name |

ethyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,14H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNYUAQGMLOZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)

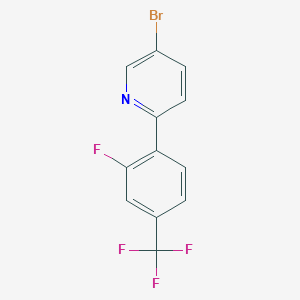

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

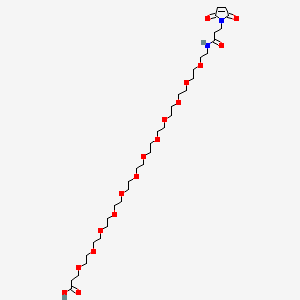

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

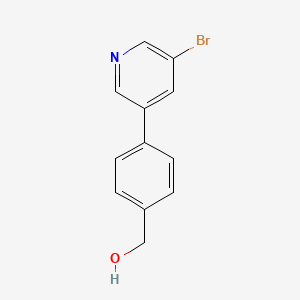

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)

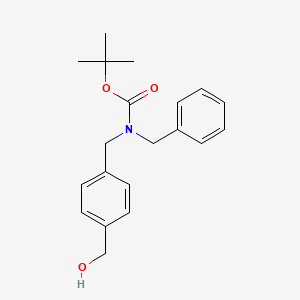

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)